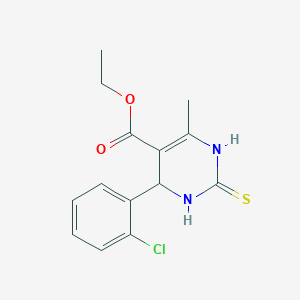

Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological and chemical properties[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions[_{{{CITATION{{{2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO [2,3-D ...](https://www.sigmaaldrich.com/DE/en/product/aldrich/r853070). One common method includes the condensation of ethyl cyanoacetate with 2-chlorobenzaldehyde in the presence of thiourea[{{{CITATION{{{1{Synthesis of indole derivatives as prevalent moieties present in selected alkaloids](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f)[{{{CITATION{{{2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D .... The reaction mixture is then heated to facilitate the formation of the desired compound[{{{CITATION{{{1{Synthesis of indole derivatives as prevalent moieties present in selected alkaloids](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f)[{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D .... Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....

Major Products Formed:

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C14H15ClN2O2S

- Molecular Weight : 310.8 g/mol

- IUPAC Name : Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

The compound features a tetrahydropyrimidine core with a thioxo group and a carboxylate ester, contributing to its biological activity.

Antioxidant Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antioxidant properties. This compound has shown promising radical scavenging abilities. In vitro studies have reported IC50 values indicating moderate to high antioxidant potential compared to standard antioxidants.

| Substituent | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Para-fluoro | Highest radical scavenging | 6.261 |

| Meta-chloro | Best alpha-amylase inhibitor | 6.539 |

Anti-Diabetic Activity

The compound has been evaluated for its inhibitory effects on alpha-amylase, an enzyme crucial for carbohydrate digestion. Studies report IC50 values ranging from 6.539 to 11.27 µM across various derivatives, suggesting its potential in managing diabetes by delaying carbohydrate absorption.

Cytotoxicity Against Cancer Cell Lines

Cytotoxicity assessments against HepG2 liver cancer cells have revealed significant effects of certain tetrahydropyrimidine derivatives. The IC50 values for these compounds range from 5.351 to 18.69 µg/mL, indicating their potential as anti-cancer agents. The presence of halogen substitutions enhances activity due to their electronic properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of tetrahydropyrimidine derivatives:

Synthesis and Evaluation

A study synthesized various tetrahydropyrimidine derivatives and evaluated their antioxidant and anti-diabetic properties using in vitro assays. The introduction of halogen groups was found to significantly enhance both antioxidant and enzyme inhibitory activities.

Cytotoxicity Assessment

Another research effort highlighted the cytotoxic effects of these compounds against cancer cell lines. Findings suggested that structural modifications could lead to improved efficacy in targeting cancer cells while minimizing toxicity to normal cells.

Mechanistic Insights

Investigations into the mechanisms of action revealed that these compounds might induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cell signaling pathways.

Applications in Drug Development

The unique structure of this compound makes it a valuable candidate for drug development:

- Antioxidants : Its antioxidant properties suggest potential applications in preventing oxidative stress-related diseases.

- Diabetes Management : Its ability to inhibit alpha-amylase positions it as a candidate for developing anti-diabetic medications.

- Cancer Therapy : Its cytotoxic effects against specific cancer cell lines indicate a role in the development of new anti-cancer therapies.

Mécanisme D'action

The mechanism by which Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D .... The compound may bind to enzymes or receptors, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.

Comparaison Avec Des Composés Similaires

Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique in its structure and properties compared to other similar compounds[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D .... Some similar compounds include:

Ethyl 4-(2-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the methyl group at the 6-position.

This compound: Contains a methyl group at the 6-position.

Ethyl 4-(2-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.

Activité Biologique

Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 301359-45-5) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H15ClN2O2S. The compound features a tetrahydropyrimidine ring that adopts a twisted boat conformation with significant implications for its biological activity .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. For instance:

- In vitro studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This compound has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Inhibitory effect |

Anticancer Activity

Research indicates that this compound may possess anticancer properties . A study comparing various pyrimidine derivatives found that those containing chloro substituents displayed enhanced cytotoxicity against several cancer cell lines. Notably:

- The compound exhibited an IC50 value of 40.54μg/mL against A549 lung cancer cells and 29.77μg/mL against Caco-2 colorectal cancer cells .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated:

- In comparative studies using DPPH and ABTS assays, the compound demonstrated significant radical scavenging activity. Its antioxidant capacity was found to be superior to some known antioxidants such as α-tocopherol .

Case Studies

- Antimicrobial Efficacy : A series of experiments conducted on various derivatives revealed that the presence of the chloro group significantly enhances the antimicrobial efficacy of the compounds derived from tetrahydropyrimidines.

- Cytotoxicity Assessment : In a study on human cancer cell lines, the compound was noted for its ability to induce apoptosis in A549 cells via mitochondrial pathways .

Propriétés

IUPAC Name |

ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-6-4-5-7-10(9)15/h4-7,12H,3H2,1-2H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXFBPXQGHDFBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.